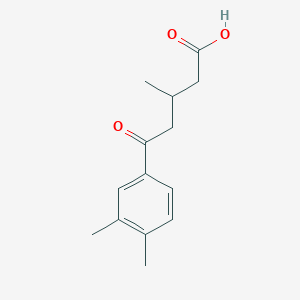

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

CAS No.: 92864-24-9

Cat. No.: VC2292069

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92864-24-9 |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |

| Standard InChI Key | PHIVZYIHGJWKOG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid possesses a distinctive chemical structure with several key functional groups. The molecule contains a 3,4-dimethylphenyl group connected to a carbonyl carbon, which is further linked to a 3-methyl-5-oxovaleric acid chain. This arrangement of functional groups creates a molecule with both lipophilic and hydrophilic regions, influencing its solubility and pharmacokinetic properties.

The IUPAC name for this compound is 5-(3,4-dimethylphenyl)-3-methyl-5-oxopentanoic acid, which precisely describes its structural arrangement. Its molecular formula is C14H18O3, indicating the presence of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in its structure.

Physical and Chemical Properties

The physical and chemical properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| Physical State | Solid at room temperature |

| Melting Point | Data not available |

| Boiling Point | Approximately 418.3°C |

| Density | Approximately 1.114 g/cm³ |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| LogP | Data not available |

| pKa | Data not available |

| InChI | InChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C |

The compound's structure includes two methyl groups at positions 3 and 4 on the phenyl ring, which influence its electronic properties and reactivity. The 3-methyl group on the valeric acid chain introduces a chiral center, potentially leading to stereoisomeric forms with distinct biological activities.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions designed to construct the carbon skeleton and introduce the necessary functional groups. One common synthetic approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride derivative, followed by subsequent transformations to introduce the valeric acid moiety.

The reaction pathway often begins with the preparation of an acyl chloride intermediate, which then undergoes a Friedel-Crafts reaction with 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step forms the initial ketone linkage between the aromatic ring and the aliphatic chain. Subsequent reactions, such as alkylation at the α-position of the ketone and oxidation of terminal functional groups, complete the synthesis of the target compound.

Reaction Conditions and Catalysts

The synthesis of this compound requires carefully controlled reaction conditions to ensure high yield and purity. The Friedel-Crafts acylation typically occurs under anhydrous conditions using dichloromethane (DCM) or other appropriate solvents. The reaction temperature is usually maintained between 0°C and room temperature to control the regioselectivity of the reaction.

Various catalysts can be employed in different steps of the synthesis, including:

-

Lewis acid catalysts (AlCl₃, FeCl₃) for Friedel-Crafts acylation

-

Base catalysts (LDA, NaH) for alkylation reactions

-

Transition metal catalysts for selective oxidation reactions

The optimization of these reaction conditions is crucial for achieving high yields and minimizing the formation of unwanted byproducts.

Industrial Production Methods

For industrial-scale production, the synthetic methodology may be modified to improve efficiency, reduce costs, and minimize environmental impact. Continuous flow chemistry techniques and automated reactors can enhance the scalability and reproducibility of the synthesis process. Additionally, green chemistry principles may be applied to reduce the use of hazardous reagents and solvents.

Purification of the final product typically involves techniques such as recrystallization, column chromatography, or preparative HPLC to ensure high purity. Quality control measures, including NMR spectroscopy, mass spectrometry, and HPLC analysis, are employed to verify the identity and purity of the synthesized compound.

Chemical Reactivity and Reactions

Types of Reactions

Due to its multiple functional groups, 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid can participate in various chemical reactions. These include:

-

Oxidation reactions: The compound can undergo oxidation at various positions, particularly at the methyl groups on the aromatic ring or at the secondary carbon in the aliphatic chain.

-

Reduction reactions: The ketone group can be reduced to form the corresponding alcohol, while the carboxylic acid group can be reduced to an aldehyde or primary alcohol under appropriate conditions.

-

Substitution reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Reaction Conditions

Various reagents can be used to facilitate different transformations of this compound:

-

For oxidation reactions: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in appropriate solvent systems.

-

For reduction reactions: Sodium borohydride (NaBH₄) for selective reduction of the ketone group, or lithium aluminum hydride (LiAlH₄) for more complete reduction.

-

For esterification reactions: Thionyl chloride (SOCl₂) followed by treatment with alcohols, or direct esterification using acid catalysts.

-

For halogenation reactions: Bromine (Br₂) or chlorine (Cl₂) in the presence of appropriate catalysts.

The reaction conditions, including temperature, solvent, pH, and catalyst concentration, must be carefully controlled to achieve selectivity for the desired transformation and to maximize yield.

Biological Activity and Pharmacological Properties

Enzyme Inhibition Studies

One of the most promising aspects of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is its potential as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes involved in key metabolic pathways. Particularly noteworthy is its reported activity as an inhibitor of glycogen synthase kinase 3 (GSK3), an enzyme implicated in various pathological conditions including neurodegenerative diseases such as Alzheimer's disease.

The inhibitory mechanism likely involves the interaction of the compound's functional groups with specific amino acid residues in the enzyme's active site. The aromatic ring may participate in π-stacking interactions with aromatic amino acids, while the carboxylic acid and ketone groups can form hydrogen bonds with polar residues.

Antimicrobial Properties

Studies on structurally similar compounds suggest that 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid may possess antimicrobial activity against various bacterial strains and fungi. The lipophilic dimethylphenyl group potentially enables the molecule to penetrate microbial cell membranes, while the carboxylic acid moiety may interfere with essential metabolic processes within the microorganism.

The exact mechanism of antimicrobial action requires further investigation, but preliminary data suggest multiple possible targets, including cell membrane integrity, protein synthesis, or specific microbial enzymes essential for survival and reproduction.

Other Biological Effects

In addition to enzyme inhibition and antimicrobial activity, the compound has shown potential for other biological effects:

-

Anti-inflammatory activity: The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory enzymes or cytokines.

-

Antioxidant properties: Its structure suggests potential antioxidant activity, which could be valuable in conditions characterized by oxidative stress.

-

Analgesic effects: Preliminary studies indicate possible pain-relieving properties, though the mechanism requires further elucidation.

These diverse biological activities highlight the potential versatility of this compound in various therapeutic applications and warrant more comprehensive investigation.

Analytical Methods for Identification and Quantification

Spectroscopic Methods

Several spectroscopic techniques are employed for the identification and structural characterization of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the structural arrangement of atoms in the molecule. Characteristic signals include those from the aromatic protons, methyl groups, and protons adjacent to the carbonyl and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule, with characteristic absorption bands for the carbonyl group (1700-1720 cm⁻¹), carboxylic acid O-H stretch (3000-3500 cm⁻¹), and C=O stretch (1700-1725 cm⁻¹).

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation.

Chromatographic Methods

For quantification and purity assessment, various chromatographic techniques are utilized:

-

High-Performance Liquid Chromatography (HPLC): Typically employing reverse-phase columns with UV detection at around 254 nm, this method is suitable for quantitative analysis of the compound in various matrices.

-

Gas Chromatography (GC): After appropriate derivatization to enhance volatility, GC can be used for quantification, particularly when coupled with mass spectrometry (GC-MS).

-

Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and preliminary purity assessment.

X-ray Crystallography

For definitive structural characterization, X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the crystal structure of the compound. This technique can confirm bond lengths, bond angles, and the spatial orientation of different functional groups, providing valuable insights into structure-property relationships.

Comparative Analysis with Related Compounds

Structural Analogs

To understand the unique properties and activities of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, it is instructive to compare it with structurally similar compounds:

These structural variations can significantly impact properties such as solubility, lipophilicity, metabolic stability, and binding affinity to biological targets.

Structure-Property Relationships

The unique combination of structural features in 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid contributes to its specific chemical and biological properties:

-

The 3,4-dimethyl substitution pattern on the phenyl ring influences its electronic properties and steric interactions.

-

The ketone group serves as a hydrogen bond acceptor and introduces rigidity to the molecule.

-

The carboxylic acid group imparts acidity and provides a site for hydrogen bonding and salt formation.

-

The methyl branch on the aliphatic chain introduces a chiral center and affects the conformational flexibility of the molecule.

These structure-property relationships are crucial for understanding the compound's behavior in various chemical and biological contexts and for guiding the rational design of improved analogs.

Research Challenges and Future Directions

Current Limitations and Knowledge Gaps

Despite the promising properties of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid, several challenges and knowledge gaps remain:

-

Limited availability of comprehensive toxicological data, including acute toxicity, genotoxicity, and long-term safety studies.

-

Incomplete understanding of the precise mechanisms underlying its biological activities, particularly its enzyme inhibitory effects.

-

Challenges in optimizing synthetic routes for improved yield, purity, and cost-effectiveness.

-

Limited data on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.

Addressing these limitations will require coordinated research efforts across multiple disciplines, including medicinal chemistry, pharmacology, toxicology, and chemical engineering.

Emerging Research Opportunities

Several promising research directions could enhance our understanding and application of this compound:

-

Development of improved synthetic methodologies, particularly those employing green chemistry principles and continuous flow techniques.

-

Comprehensive structure-activity relationship studies to identify optimal structural features for specific biological activities.

-

Investigation of potential therapeutic applications, particularly in areas such as neurodegenerative diseases, cancer, and antimicrobial therapy.

-

Exploration of novel formulation strategies to overcome potential limitations in solubility and bioavailability.

-

Computational studies to predict interactions with biological targets and to guide rational drug design efforts.

These research opportunities highlight the potential for significant advances in our understanding and utilization of this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume